1-(4-Bromophenyl)cyclobutanecarbonitrile
Overview
Description
1-(4-Bromophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a bromophenyl group attached to a cyclobutanecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclobutanecarbonitrile can be synthesized through a condensation reaction involving bromoacetophenone and hydrocyanic acid ester under suitable reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The cyclobutanecarbonitrile moiety can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutanecarbonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
1-(4-Bromophenyl)cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through its bromophenyl and cyclobutanecarbonitrile groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)cyclobutanecarbonitrile
- 1-(4-Fluorophenyl)cyclobutanecarbonitrile
- 1-(4-Methylphenyl)cyclobutanecarbonitrile
Uniqueness: 1-(4-Bromophenyl)cyclobutanecarbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable for specific applications where brominated compounds are preferred.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFVACFASLQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602579 | |
Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485828-58-8 | |
Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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